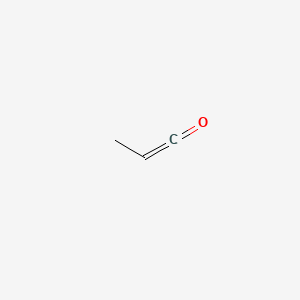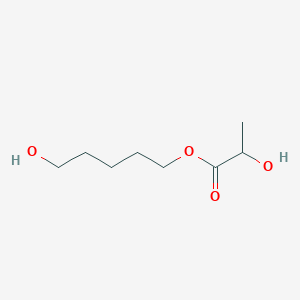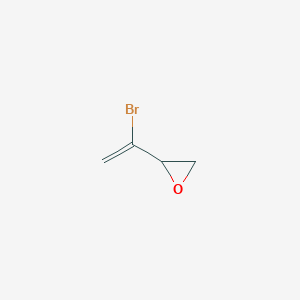
2-(2-Methoxyethoxy)ethanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethanol;propanoic acid is a compound that combines the properties of both 2-(2-Methoxyethoxy)ethanol and propanoic acid. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethanol;propanoic acid typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(2-Methoxyethoxy)ethanol and propanoic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a suitable catalyst. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethanol;propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent and in the synthesis of other compounds.
Propanoic acid: Commonly used as a preservative and in the production of various chemicals.
Uniqueness
2-(2-Methoxyethoxy)ethanol;propanoic acid is unique due to its combined properties of both 2-(2-Methoxyethoxy)ethanol and propanoic acid. This combination allows it to be used in applications where the individual components may not be as effective.
Propiedades
Número CAS |
5387-64-4 |
|---|---|
Fórmula molecular |
C8H18O5 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethanol;propanoic acid |
InChI |
InChI=1S/C5H12O3.C3H6O2/c1-7-4-5-8-3-2-6;1-2-3(4)5/h6H,2-5H2,1H3;2H2,1H3,(H,4,5) |
Clave InChI |
BQFKBFVHXDIQAA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.COCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
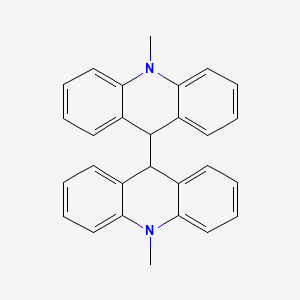
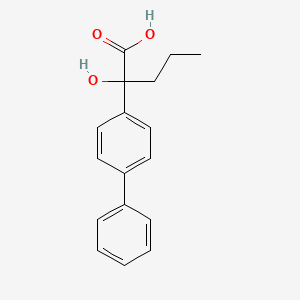



![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
